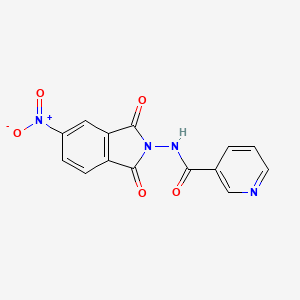
N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide, also known as NDGA, is a natural compound that has been extensively studied for its biochemical and physiological effects. NDGA is derived from the creosote bush, a plant that is native to the southwestern United States and northern Mexico. In recent years, NDGA has attracted attention from the scientific community due to its potential therapeutic applications in a variety of diseases.
Wirkmechanismus
The mechanism of action of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide is complex and not fully understood. N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide has been shown to inhibit various enzymes and signaling pathways involved in cancer and inflammation. It has also been shown to modulate the activity of various transcription factors and cytokines. N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide may also have antioxidant properties, reducing oxidative stress in cells.
Biochemical and Physiological Effects:
N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including lipoxygenase and cyclooxygenase. N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide has also been shown to modulate the activity of various transcription factors, including NF-kappaB and AP-1. Additionally, N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide has been shown to have antioxidant properties, reducing oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide is that it is a natural compound, making it a potentially safer alternative to synthetic drugs. Additionally, N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide has been extensively studied, making it a well-characterized compound. However, one limitation of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide is that it can be difficult to work with due to its insolubility in water. This can make it challenging to administer N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide to cells or animals in experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide. One area of interest is the development of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide in humans.
Synthesemethoden
N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide can be synthesized through a variety of methods. One common method involves the oxidation of nordihydroguaiaretic acid (N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide) using potassium permanganate. This method yields N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide has been extensively studied for its potential therapeutic applications. Some of the areas of research include cancer, inflammation, and metabolic disorders. N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis. Additionally, N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Eigenschaften
IUPAC Name |
N-(5-nitro-1,3-dioxoisoindol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O5/c19-12(8-2-1-5-15-7-8)16-17-13(20)10-4-3-9(18(22)23)6-11(10)14(17)21/h1-7H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSHGZUUKGZHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5745663.png)
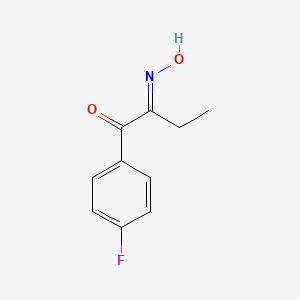
![2-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5745672.png)
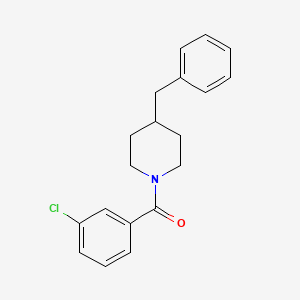
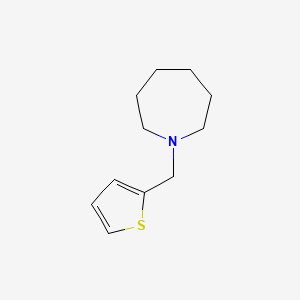
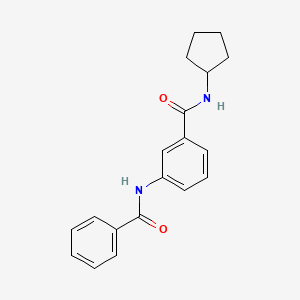
![N-[2-(dimethylamino)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5745704.png)
![N-(2-ethyl-6-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5745727.png)
![isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5745732.png)
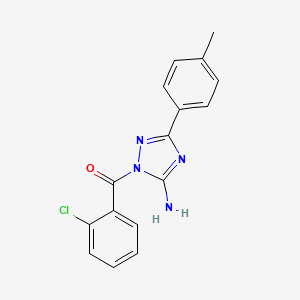
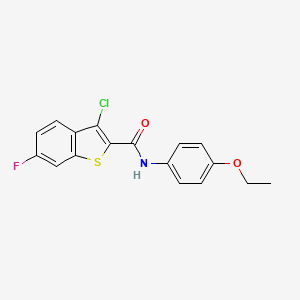
![7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5745752.png)
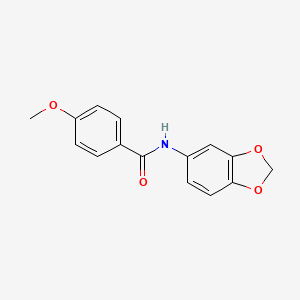
![N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5745756.png)